![molecular formula C8H7N3O2 B1284090 2-(4-Amino-3-nitrophenyl)acetonitrile CAS No. 79545-11-2](/img/structure/B1284090.png)
2-(4-Amino-3-nitrophenyl)acetonitrile
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Description
2-(4-Amino-3-nitrophenyl)acetonitrile is a chemical compound with the molecular formula C8H7N3O2 . It is a brownish-yellow solid and is used in various chemical reactions.
Molecular Structure Analysis
The InChI code for 2-(4-Amino-3-nitrophenyl)acetonitrile is 1S/C8H7N3O2/c9-4-3-6-1-2-7 (10)8 (5-6)11 (12)13/h1-2,5H,3,10H2 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis
2-(4-Amino-3-nitrophenyl)acetonitrile is a brownish-yellow solid . It has a molecular weight of 177.16 . The compound is stored at temperatures between 0-5 degrees Celsius .Scientific Research Applications
Organic Synthesis Intermediary
2-(4-Amino-3-nitrophenyl)acetonitrile: serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations, making it a versatile building block for synthesizing complex organic compounds. The amino group can act as a nucleophile, while the nitrile group can be easily modified into other functional groups, such as carboxylic acids or amides .
Pharmaceutical Research
This compound is valuable in pharmaceutical research for the development of new drugs. Its nitrophenyl moiety can be incorporated into molecules that exhibit potential therapeutic effects, such as anti-inflammatory or analgesic properties. The amino group can also undergo acylation or alkylation, which is useful in modifying pharmacokinetic profiles .
Dye and Pigment Production
The nitro group of 2-(4-Amino-3-nitrophenyl)acetonitrile is a chromophore, which is essential in the production of dyes and pigments. It can be used to synthesize azo dyes, which are widely used in textile industries due to their vibrant colors and stability .
Agrochemical Synthesis
In agrochemical synthesis, this compound can be used to create pesticides and herbicides. The nitrophenyl group is often found in these products, contributing to their effectiveness in controlling pests and weeds in agricultural settings .
Material Science
2-(4-Amino-3-nitrophenyl)acetonitrile: can be used in material science, particularly in the synthesis of novel polymers. The functional groups present in the molecule can lead to polymers with unique properties, such as enhanced thermal stability or specific mechanical characteristics .
Catalyst Development
The compound’s structure allows it to act as a ligand in catalyst development. It can bind to metals and form complexes that are used as catalysts in various chemical reactions, including those that are important in industrial processes .
properties
IUPAC Name |
2-(4-amino-3-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNLMWPHWILCLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565034 |
Source
|
Record name | (4-Amino-3-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79545-11-2 |
Source
|
Record name | (4-Amino-3-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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